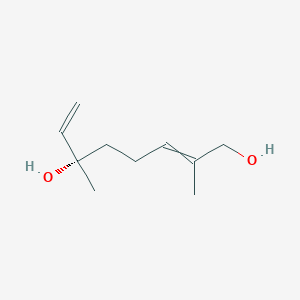

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66957-95-7 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

(6S)-2,6-dimethylocta-2,7-diene-1,6-diol |

InChI |

InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/t10-/m1/s1 |

InChI Key |

NSMIMJYEKVSYMT-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)(C=C)O)CO |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)CO |

Origin of Product |

United States |

Natural Occurrence and Distribution of 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol

The acyclic monoterpenoid (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol, and its related isomers, have been identified in a variety of natural sources, ranging from flowering plants and fruits to microorganisms. The distribution of this compound underscores its role in the biochemistry of these organisms, often contributing to their aromatic profiles.

Detailed research has led to the identification of 2,6-dimethylocta-2,7-diene-1,6-diol (B1236706) in several plant species. For instance, it has been reported in Rosa gallica and Vincetoxicum amplexicaule. nih.gov Its presence has also been noted in a selection of common fruits, suggesting a role in their characteristic flavors and scents. These include papaya (Carica papaya), grapes (Vitis vinifera), ginger (Zingiber officinale), kiwi (Actinidia deliciosa), and orange fruit juice (Citrus sinensis). foodb.cafoodb.caresearchgate.netthegoodscentscompany.comthegoodscentscompany.com

Beyond the plant kingdom, this compound has also been identified in the yeast Saccharomyces cerevisiae, particularly in brewer's yeast, indicating its production through microbial metabolic pathways. ymdb.ca

The following table summarizes the natural sources where 2,6-dimethylocta-2,7-diene-1,6-diol and its isomers have been found.

| Kingdom | Species | Common Name |

| Plantae | Rosa gallica | Gallic Rose |

| Plantae | Vincetoxicum amplexicaule | |

| Plantae | Carica papaya | Papaya |

| Plantae | Vitis vinifera | Grape |

| Plantae | Zingiber officinale | Ginger |

| Plantae | Actinidia deliciosa | Kiwi |

| Plantae | Citrus sinensis | Orange |

| Fungi | Saccharomyces cerevisiae | Brewer's Yeast |

Classification Within Natural Product Databases

(6S)-2,6-Dimethylocta-2,7-diene-1,6-diol and its isomers are cataloged in several prominent natural product databases. These databases provide a systematic classification based on their chemical structure and biosynthetic origins.

In broader chemical databases such as PubChem, the general compound 2,6-dimethylocta-2,7-diene-1,6-diol (B1236706) is well-documented. nih.gov Food-centric databases like FooDB also list isomers of this compound, identifying it as a component in various food items and classifying it as an acyclic monoterpenoid. foodb.cafoodb.ca

Specialized databases also provide detailed classifications. For example, the ChEBI (Chemical Entities of Biological Interest) database classifies an isomer, (2E)-2,6-dimethylocta-2,7-diene-1,6-diol, within the chemical ontology of octadienediols. ebi.ac.uk The Yeast Metabolome Database (YMDB) includes 2,6-dimethyl-1,7-octadien-3,6-diol, a related isomer found in Saccharomyces cerevisiae, and classifies it as a fatty alcohol. ymdb.ca

The classification of this compound and its isomers across these databases highlights its recognition as a significant natural product. The hierarchical classification generally places it within lipids and lipid-like molecules, further specified as prenol lipids and, more narrowly, as acyclic monoterpenoids.

The table below outlines the classification of 2,6-dimethylocta-2,7-diene-1,6-diol and its isomers in various natural product databases.

| Database | Classification |

| PubChem | Compound Summary |

| FooDB | Acyclic monoterpenoids |

| ChEBI | octadienediol |

| Yeast Metabolome Database (YMDB) | Fatty alcohols |

Synthetic Methodologies for 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol and Chiral Diols

Asymmetric Catalytic Syntheses of Chiral Diols

The synthesis of chiral diols is a significant endeavor in organic chemistry, with numerous applications in the preparation of natural products and pharmaceuticals. Asymmetric catalysis offers efficient pathways to these valuable molecules, often with high levels of stereocontrol.

Enantioselective Dialkylation Approaches

The construction of chiral centers, particularly quaternary stereocenters bearing a hydroxyl group, is a formidable challenge in synthetic chemistry. Enantioselective dialkylation of ketone precursors represents a potential, though indirect, route to chiral diols. This approach typically involves the sequential introduction of two different alkyl groups to the α-position of a carbonyl compound in an enantioselective manner. Subsequent reduction of the carbonyl group would then yield the desired chiral diol.

While direct enantioselective dialkylation of a single carbon to generate a diol in one step is not a common transformation, the principles can be adapted from the asymmetric α-alkylation of ketones. These reactions often employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome. For instance, the use of chiral ligands with metal catalysts can facilitate the enantioselective alkylation of ketone enolates. A significant challenge in this approach is achieving high enantioselectivity for both alkylation steps, particularly when the second alkyl group is introduced to a sterically hindered center.

Recent advancements in catalysis have led to the development of methods for the enantioselective synthesis of α,α-dialkylated compounds. For example, cobalt-catalyzed asymmetric hydroalkylation has been employed for the synthesis of chiral α,α-dialkyl indoles, demonstrating the potential for creating sterically congested chiral centers with high enantioselectivity. nih.gov Such strategies, while not directly applied to diol synthesis, provide a conceptual framework for the future development of enantioselective dialkylation approaches to chiral diols.

Epoxide Hydrolase-Mediated Enantioselective Desymmetrization of Meso-Epoxides

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to the corresponding diols. The desymmetrization of meso-epoxides, which are achiral compounds containing a plane of symmetry, using chiral catalysts is a powerful strategy for the synthesis of enantiomerically pure compounds.

In this approach, an epoxide hydrolase selectively attacks one of the two enantiotopic carbon atoms of the meso-epoxide ring, leading to the formation of a single enantiomer of the diol product. This biocatalytic method is characterized by its high enantioselectivity and mild reaction conditions, typically performed in aqueous media. A diverse range of microbial epoxide hydrolases have been discovered and utilized for the synthesis of chiral 1,2-diols from various meso-epoxides. This method provides access to both (R,R)- and, with the discovery of complementary enzymes, (S,S)-diols with high enantiomeric excess and yields.

Enantioselective Catalytic Intramolecular Hydrosilation of Olefins

Enantioselective catalytic intramolecular hydrosilation of olefins is another effective method for the synthesis of chiral diols. This reaction involves the intramolecular addition of a silicon-hydride bond across a carbon-carbon double bond, followed by oxidation of the resulting siloxane to the diol. The reaction is catalyzed by a chiral transition metal complex, typically rhodium or palladium, which controls the stereochemistry of the newly formed chiral centers.

The substrate for this reaction is an olefin containing a hydrosilyl group. The intramolecular nature of the reaction often leads to high levels of stereocontrol. The choice of the chiral ligand is critical in directing the enantioselectivity of the hydrosilation step. Subsequent oxidation of the C-Si bond, commonly achieved using reagents like hydrogen peroxide, furnishes the chiral diol. This method allows for the synthesis of a variety of chiral diols with defined stereochemistry.

Total and Semisynthetic Routes to 2,6-Dimethylocta-2,7-diene-1,6-diol (B1236706)

The specific synthesis of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol can be approached through total synthesis from achiral precursors or semisynthesis from chiral starting materials, often derived from the chiral pool of natural products.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. A simple and efficient methodology for the synthesis of racemic (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol has been developed utilizing microwave energy. researchgate.net This approach offers advantages in terms of reduced reaction times and milder conditions compared to conventional heating methods. While this specific reported procedure yields the racemic mixture, the principles of microwave-assisted synthesis could potentially be applied to stereoselective routes to accelerate key steps, provided the stereochemical integrity of the molecules is maintained under the reaction conditions.

Reduction of Aldehyde Precursors (e.g., (E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal)

A direct and effective method for the synthesis of 2,6-dimethylocta-2,7-diene-1,6-diol involves the reduction of its corresponding aldehyde precursor, (E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal. This transformation specifically targets the aldehyde functional group, converting it to a primary alcohol while preserving the other functionalities within the molecule, such as the existing hydroxyl group and the carbon-carbon double bonds.

A common and mild reducing agent employed for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent like methanol (B129727). In one documented procedure, treatment of (±)-(E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal with NaBH₄ in methanol successfully yielded (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol. researchgate.net This method is advantageous due to its simplicity, efficiency, and the mild conditions required, which minimize the risk of side reactions. The reaction proceeds with high yield, demonstrating its utility in obtaining the target diol from its aldehyde analogue. researchgate.net

Table 1: Key Reactants and Products in Aldehyde Reduction

| Compound Name | Molecular Formula | Role in Reaction |

|---|---|---|

| (E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal | C₁₀H₁₆O₂ | Precursor (Aldehyde) |

| Sodium borohydride | NaBH₄ | Reducing Agent |

| Methanol | CH₄O | Solvent |

Rearrangement of Chiral Epoxy Alcohols for Diol Formation

The rearrangement of chiral epoxy alcohols presents a powerful strategy for the stereocontrolled synthesis of complex chiral diols. This class of reactions leverages the inherent reactivity of the epoxide ring, which can be opened and rearranged under the influence of various reagents and catalysts to generate new stereocenters. Lewis acid-promoted rearrangements, for instance, can yield chiral β-hydroxy aldehydes. researcher.life

The formation of diols from epoxy alcohols can be achieved through several pathways. One key transformation involves the regioselective ring-opening of the epoxide. The stereochemistry of the starting epoxy alcohol dictates the stereochemical outcome of the product, making this a valuable tool in asymmetric synthesis. For example, the synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol has been accomplished via the rearrangement of a chiral 2,3-epoxy alcohol derived from geraniol. rsc.org This demonstrates that complex acyclic chiral diols, structurally related to this compound, can be accessed through this methodology. The Sharpless asymmetric epoxidation is a foundational technique for creating the necessary chiral epoxy alcohol precursors with high enantiomeric excess. nih.govmdpi.com The subsequent hydroxyl-mediated delivery of a Lewis acid can then facilitate the desired rearrangement. acs.org

Acyclic Diene Metathesis (ADMET) Polymerization for Diol-Based Materials (Broader context)

Acyclic Diene Metathesis (ADMET) is a versatile step-growth condensation polymerization technique used to synthesize unsaturated polymers and polyenes from α,ω-dienes. wikipedia.orgnih.gov The reaction is an equilibrium process driven forward by the removal of a small, volatile byproduct, typically ethylene (B1197577) gas. wikipedia.orgadvancedsciencenews.com This method is distinguished from Ring-Opening Metathesis Polymerization (ROMP), which is a chain-growth addition polymerization driven by ring strain relief. wikipedia.org

ADMET polymerization is particularly relevant for diol-based materials due to the high functional group tolerance of modern olefin metathesis catalysts, especially those based on ruthenium. wikipedia.orgmdpi.com This tolerance allows for the direct polymerization of diene monomers containing hydroxyl groups without the need for protecting groups. The resulting polymers will have hydroxyl functionalities regularly spaced along the polymer backbone.

Table 2: Characteristics of ADMET Polymerization

| Feature | Description |

|---|---|

| Mechanism | Step-growth, condensation polymerization. wikipedia.org |

| Monomers | Terminal α,ω-dienes. nih.gov |

| Driving Force | Release of a volatile small molecule (e.g., ethylene). wikipedia.orgadvancedsciencenews.com |

| Catalysts | Ruthenium-carbene and molybdenum-alkylidene catalysts are common. mdpi.com |

| Key Advantage | High tolerance for functional groups, including alcohols (diols). nih.gov |

This polymerization method has been used to create a wide array of functional polymers, including polyesters (by polymerizing diene-diesters) and polyethers. mdpi.comnih.gov The ability to incorporate diols directly into the polymer structure opens avenues for creating materials with tailored properties, such as hydrophilicity, reactivity for cross-linking, and sites for further functionalization. The stereochemistry of the double bonds (cis/trans) in the resulting polymer can also be controlled by selecting the appropriate catalyst and reaction conditions, which in turn influences the material's thermal and mechanical properties. nih.govnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal |

| Sodium borohydride |

| Methanol |

| (E)-2,6-dimethylocta-2,7-diene-1,6-diol |

| (±)-(E)-2,6-dimethyl-6-hydroxy-octa-2,7-dienal |

| (±)-(E)-2,6-dimethylocta-2,7-diene-1,6-diol |

| (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol |

| Geraniol |

Stereochemical Characterization and Elucidation of 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol

Chiral Recognition and Enantioseparation Techniques

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of a chiral compound. This principle is the basis for enantioseparation, the physical separation of a racemic mixture into its individual enantiomers. For terpenoids like (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for achieving this separation. chromatographyonline.com

These chromatographic techniques utilize a chiral stationary phase (CSP), which is itself an enantiomerically pure substance. The differential interaction between the enantiomers of the analyte and the CSP leads to different retention times, allowing for their separation. The choice of CSP is crucial for effective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenyl carbamate (B1207046) derivatives, have demonstrated broad applicability in resolving various monoterpenes. researchgate.net

Separating and identifying enantiomers from natural sources like essential oils are often achieved using gas chromatography-mass spectrometry (GC-MS) combined with various cyclodextrin-modified capillary columns, which facilitate chiral recognition. chromatographyonline.com The effectiveness of these separations is typically evaluated using parameters like the separation factor (α) and resolution factor (Rs).

Table 1: Common Chiral Stationary Phases for Terpenoid Enantioseparation

| CSP Type | Base Material | Common Trade Names | Typical Mobile Phase Mode |

|---|---|---|---|

| Polysaccharide Derivatives | Amylose or Cellulose Phenyl Carbamate | Chiralcel AD-H, Chiralcel OD-H | Reversed-Phase / Normal-Phase |

Configurational Stability and Interconversion

Configurational stability refers to the resistance of a stereocenter to invert its configuration. For this compound, this relates to the stability of the 'S' configuration at the C6 carbon and the energy barrier required for its interconversion, or epimerization, to the (6R)-enantiomer.

Generally, the chiral centers in acyclic terpenoids are configurationally stable under normal storage conditions. globalresearchonline.net Interconversion requires breaking and reforming a covalent bond, a process that typically demands significant energy input, such as high heat, or the presence of specific catalysts. nih.gov Studies on the stability of various terpenes in cannabis flowers under stressors like heat and UV light found that while degradation occurred, no enantiomeric conversion (e.g., from (-)-α-pinene to (+)-α-pinene) was detected. nih.gov This suggests that the energy required for epimerization in such compounds is not met by these conditions.

However, specific chemical reactions can be designed to intentionally invert stereocenters in diols. For example, methods involving photoredox catalysis with specific reagents like triphenylsilanethiol (B78806) can promote the isomerization of diol isomers under mild conditions. nih.gov In the absence of such specific chemical environments or high-energy inputs, the (6S) configuration of 2,6-Dimethylocta-2,7-diene-1,6-diol (B1236706) is considered to be stable.

Chemical Transformations and Reactivity of 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol

Oxidative Cyclizations of Diene-Diols

The spatial proximity of the hydroxyl groups and the double bonds in (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol facilitates intramolecular reactions, particularly oxidative cyclizations, to form cyclic ethers. These reactions are of significant interest in synthetic chemistry for the construction of complex heterocyclic systems, such as those found in numerous natural products.

Formation of Cyclic Ethers (e.g., Tetrahydrofurans)

The oxidative cyclization of diene-diols like this compound can lead to the formation of substituted tetrahydrofuran (B95107) (THF) rings. This transformation is conceptually analogous to the well-documented oxidative cyclization of linalool (B1675412), a structurally similar tertiary alcohol, which yields furanoid and pyranoid linalool oxides. In the case of this compound, the intramolecular attack of one of the hydroxyl groups onto an activated double bond can result in the formation of a five-membered THF ring. The regioselectivity of this cyclization would depend on which double bond is activated and which hydroxyl group participates in the ring closure.

Catalytic Systems for Cyclization (e.g., Osmium Tetroxide-Mediated Reactions)

The oxidative cyclization of dienes and diols can be promoted by various catalytic systems, with transition metals playing a pivotal role. Osmium tetroxide (OsO4) is a well-established reagent for the dihydroxylation of alkenes, and in the case of diene-diols, it can mediate a cascade reaction leading to cyclic ethers. The reaction mechanism typically involves the formation of an osmate ester with one of the double bonds. Subsequent intramolecular delivery of the osmium-bound oxygen to the second double bond or intramolecular attack of a hydroxyl group can lead to the formation of the tetrahydrofuran ring. The stereochemical outcome of such reactions is often highly predictable, governed by the geometry of the substrate and the reaction conditions. While specific studies on this compound are not extensively documented, the principles of OsO4-mediated cyclization of 1,5-dienes provide a strong basis for predicting its behavior.

Selective Derivatization of Hydroxyl Groups

The presence of both a primary and a tertiary hydroxyl group in this compound presents opportunities for selective derivatization. The differential reactivity of these two functional groups allows for the protection or modification of one hydroxyl group while leaving the other intact, a crucial strategy in multi-step organic synthesis.

The primary hydroxyl group is sterically more accessible and generally more nucleophilic than the tertiary hydroxyl group. This difference in reactivity can be exploited to achieve selective reactions under carefully controlled conditions. For instance, acylation with reagents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a non-nucleophilic base would be expected to occur preferentially at the primary position. Similarly, silylation using bulky silyl (B83357) halides, such as tert-butyldimethylsilyl chloride (TBDMSCl), would favor the primary alcohol.

Conversely, derivatization of the tertiary hydroxyl group while leaving the primary one free is more challenging and would likely require a protection-deprotection sequence. For example, the primary alcohol could be selectively protected, followed by derivatization of the tertiary alcohol, and subsequent removal of the protecting group from the primary position.

| Reagent | Expected Selectivity | Product |

|---|---|---|

| Acetic Anhydride (1 eq.) | Primary OH | (6S)-1-Acetoxy-2,6-dimethylocta-2,7-dien-6-ol |

| TBDMSCl (1 eq.) | Primary OH | (6S)-1-(tert-Butyldimethylsilyloxy)-2,6-dimethylocta-2,7-dien-6-ol |

| Trityl Chloride | Primary OH | (6S)-1-(Trityloxy)-2,6-dimethylocta-2,7-dien-6-ol |

Reactions Involving Alkene Moieties

The two double bonds in this compound also exhibit differential reactivity. The trisubstituted double bond at the C2-C3 position is more electron-rich and sterically hindered compared to the terminal, monosubstituted double bond at the C7-C8 position. This difference influences their susceptibility to various electrophilic and radical reactions.

In electrophilic additions, such as hydrohalogenation or hydration, the more electron-rich trisubstituted double bond would be expected to react preferentially. The regioselectivity of such additions would follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond.

Reactions such as epoxidation with peroxy acids (e.g., m-CPBA) would also likely show selectivity for the more nucleophilic trisubstituted double bond under stoichiometric control. Catalytic hydrogenation, on the other hand, might favor the less sterically hindered terminal double bond, especially with bulky catalysts.

| Reaction | Expected Major Product | Rationale |

|---|---|---|

| Epoxidation (1 eq. m-CPBA) | Epoxidation at C2-C3 | More electron-rich double bond |

| Catalytic Hydrogenation (H2, Pd/C, controlled) | Reduction of C7-C8 | Less sterically hindered double bond |

| Hydroboration-Oxidation | Hydroxylation at C8 | Anti-Markovnikov addition to the less hindered double bond |

Advanced Analytical Methodologies for 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR)

For the analogous compound (2Z)-2,6-dimethylocta-2,7-diene-1,6-diol, predicted ¹H NMR and ¹³C NMR data are available and serve as a reference for understanding the expected spectral features of the (6S)-isomer.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the various protons in the molecule. Key expected resonances would include signals for the methyl groups, methylene (B1212753) protons, methine protons, and the hydroxyl protons. The chemical shifts and coupling constants would be crucial in confirming the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms. For this compound, ten distinct carbon signals are expected, corresponding to the two methyl groups at C2 and C6, the methylene carbons, the methine carbons of the double bonds, and the carbons bearing the hydroxyl groups.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure. COSY spectra would reveal proton-proton couplings, helping to establish the sequence of protons in the carbon chain. HMBC spectra would show correlations between protons and carbons over two or three bonds, confirming the connectivity of the entire molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for a 2,6-Dimethylocta-2,7-diene-1,6-diol (B1236706) Isomer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 68.7 |

| C2 | 135.5 |

| C3 | 126.9 |

| C4 | 39.1 |

| C5 | 22.8 |

| C6 | 73.1 |

| C7 | 145.2 |

| C8 | 112.3 |

| C9 (on C2) | 16.2 |

| C10 (on C6) | 27.4 |

| Note: Data is based on predictions for a related isomer and serves as an estimation. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₈O₂, corresponding to a molecular weight of approximately 170.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170. Characteristic fragmentation patterns for this diol would likely involve the loss of a water molecule (M⁺ - H₂O) from the molecular ion, leading to a peak at m/z 152. Other significant fragments could arise from cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups or within the octadiene chain. The NIST WebBook provides mass spectral data for the (E) and (Z)-isomers of 2,6-dimethylocta-2,7-diene-1,6-diol, which can be used as a reference for identifying the fragmentation patterns.

Table 2: Potential Mass Spectrometry Fragmentation for 2,6-Dimethylocta-2,7-diene-1,6-diol

| m/z Value | Possible Fragment Ion |

| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |

| 152 | [C₁₀H₁₆O]⁺ (Loss of H₂O) |

| 137 | [C₉H₁₃O]⁺ (Loss of H₂O and CH₃) |

| 121 | [C₉H₁₃]⁺ (Loss of H₂O and OCH₃) |

| 71 | [C₅H₁₁]⁺ |

| 43 | [C₃H₇]⁺ |

| Note: This table represents potential fragmentation pathways and may vary based on the specific isomer and ionization conditions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. Other key absorption bands would include C-H stretching vibrations for the alkyl and vinyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the double bonds (around 1640-1680 cm⁻¹), and C-O stretching vibrations for the alcohol functionalities (around 1000-1260 cm⁻¹).

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 | O-H Stretch (broad) | Alcohol |

| 3010-3100 | C-H Stretch (sp²) | Alkene |

| 2850-2960 | C-H Stretch (sp³) | Alkane |

| 1640-1680 | C=C Stretch | Alkene |

| 1000-1260 | C-O Stretch | Alcohol |

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and determining the ratios of its isomers.

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a primary method for analyzing the purity and determining the isomeric ratios of volatile compounds like 2,6-dimethylocta-2,7-diene-1,6-diol. The use of chiral stationary phases in GC columns allows for the separation of enantiomers.

For the analysis of monoterpene diols, capillary columns with chiral selectors such as cyclodextrin (B1172386) derivatives are commonly employed. These columns can differentiate between the stereoisomers based on their differential interactions with the chiral stationary phase, leading to different retention times. This enables the quantification of the individual enantiomers and diastereomers in a sample. The enantiomeric ratios of various monoterpene polyols have been successfully determined using enantioselective multidimensional gas chromatography-mass spectrometry.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases for Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For the determination of the enantiomeric excess of this compound, HPLC with a chiral stationary phase (CSP) is the method of choice.

CSPs are designed to have specific interactions with enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the chiral separation of a broad range of compounds, including alcohols. The choice of the mobile phase, which typically consists of a mixture of alkanes and alcohols, is critical for achieving optimal separation. By comparing the retention times of the sample components with those of known standards, the enantiomeric excess can be accurately determined.

Computational Chemistry and Molecular Modeling of 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol would be the foundational step in its computational characterization. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. Due to the molecule's flexible acyclic structure with several rotatable single bonds, it is expected to have a complex potential energy surface with numerous local minima.

Methodology:

Conformational Search: Algorithms such as molecular mechanics force fields (e.g., MMFF94, OPLS3e) would be employed to systematically or stochastically explore the conformational space.

Geometry Optimization and Energy Calculation: The geometries of the identified conformers would then be optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This would provide accurate geometries and relative energies.

Energy Landscape Visualization: The results would be visualized as a potential energy landscape, illustrating the relationships between different conformers and the energy barriers for interconversion.

A hypothetical data table resulting from such an analysis is presented below.

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-O-H) | Key Intramolecular Interactions |

| A | 0.00 | 178.5 | 60.2 | Intramolecular H-bond |

| B | 1.25 | -65.3 | 179.1 | Steric hindrance |

| C | 2.40 | 70.1 | -58.9 | van der Waals interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations can provide a wealth of information about the distribution of electrons within the molecule.

Key Parameters and Predictions:

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of chemical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into hybridization, charge distribution, and intramolecular interactions such as hydrogen bonding and hyperconjugation.

A hypothetical table summarizing these electronic properties is shown below.

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

| Mulliken Atomic Charges | O1: -0.65, O2: -0.68 | Highlights the nucleophilic nature of oxygen atoms |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are essential for the identification and characterization of this compound.

Predicted Spectra:

Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions are invaluable for interpreting experimental NMR spectra.

Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. This helps in assigning experimental absorption bands to specific molecular vibrations, such as O-H and C=C stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and generate a theoretical UV-Vis spectrum, providing information about the molecule's chromophores.

A hypothetical comparison of predicted and experimental spectroscopic data is presented below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹³C NMR (ppm) | C1: 65.4, C6: 75.2 | Not Available |

| ¹H NMR (ppm) | H1: 4.15, H-O6: 2.85 | Not Available |

| IR (cm⁻¹) | ν(O-H): 3450, ν(C=C): 1655 | Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This could include its biosynthesis, degradation, or synthetic transformations.

Methodological Approach:

Reaction Coordinate Scanning: The potential energy surface along a proposed reaction coordinate would be scanned to locate transition state (TS) geometries.

Transition State Optimization: The located TS structures would be optimized, and frequency calculations would be performed to confirm they are first-order saddle points (having exactly one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to connect the TS with the corresponding reactants and products, verifying the proposed reaction pathway.

Activation Energy Calculation: The energy difference between the reactants and the TS would provide the activation energy, a key parameter for determining reaction rates.

A hypothetical reaction profile is summarized in the table below.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Hydroxylation | 0.0 | 25.3 | -15.8 | 25.3 |

| Cyclization | -15.8 | 10.1 | -30.2 | 25.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

Applications of MD Simulations:

Solvation Effects: MD simulations in explicit solvent (e.g., water) would reveal how the solvent structure is perturbed by the solute and how solvent molecules interact with the hydroxyl and alkene functional groups.

Conformational Dynamics: Simulations would illustrate the transitions between different conformational states, providing a dynamic picture of the energy landscape.

Intermolecular Interactions: MD could be used to study the interactions of this compound with other molecules, such as biological receptors or other chemical species.

A hypothetical summary of MD simulation results is provided below.

| Simulation Parameter | Value | Observation |

| Simulation Time | 100 ns | Stable trajectory achieved |

| Solvent | Water (TIP3P model) | Strong hydrogen bonding with hydroxyl groups |

| Root-Mean-Square Deviation (RMSD) | 2.5 Å | Indicates significant conformational flexibility |

| Radial Distribution Function (g(r)) | Peak at 2.8 Å for O-H(water) | Shows structured solvation shell around hydroxyl groups |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Research Directions in 6s 2,6 Dimethylocta 2,7 Diene 1,6 Diol Studies

Summary of Current Knowledge and Research Gaps

Current knowledge of 2,6-Dimethylocta-2,7-diene-1,6-diol (B1236706) indicates its presence in nature, having been identified in plants such as Rosa gallica and Vincetoxicum amplexicaule. nih.gov The broader class of acyclic monoterpenoids to which it belongs is recognized for its importance in flavor and fragrance chemistry, as well as its role as versatile chiral building blocks in organic synthesis. foodb.cafoodb.ca

However, a significant research gap exists concerning the specific biological activity and synthetic pathways of the (6S) stereoisomer. Much of the available literature focuses on the racemic mixture or other stereoisomers of 2,6-Dimethylocta-2,7-diene-1,6-diol. researchgate.netresearchgate.net The precise enantioselective synthesis and the unique properties endowed by the (6S) configuration remain largely unexplored. Further research is needed to elucidate the specific enzymatic processes in plants that lead to the formation of this particular stereoisomer and to fully characterize its physical and chemical properties.

Emerging Synthetic and Biosynthetic Technologies for Chiral Diols

The synthesis of chiral diols is a key area of research in organic chemistry, with numerous methods being developed to achieve high enantioselectivity. acs.org For a compound like (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol, future synthetic strategies will likely leverage advancements in both asymmetric synthesis and biocatalysis.

Emerging synthetic technologies that could be applied include organocatalytic asymmetric aldol (B89426) reactions followed by stereoselective reduction, which has proven effective for creating chiral 1,3-diols. acs.orgacs.org Additionally, rhodium-catalyzed enantioselective hydroboration of silyl (B83357) enol ethers presents a mild and versatile route to chiral 1,2-diols. organic-chemistry.org

In the realm of biosynthesis, the use of metabolically engineered microorganisms is a promising avenue. nih.gov For instance, methanotrophs capable of using methane (B114726) monooxygenases can convert alkenes to epoxides, which can then be hydrolyzed to chiral diols using overexpressed epoxide hydrolases. nih.gov This approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis. Synthetic enzyme cascades are also being explored for the production of chiral diols relevant to biofuels and fine chemicals. rwth-aachen.de

Advancements in Stereochemical Assignment and Analytical Techniques

The unambiguous determination of the absolute configuration of chiral centers is crucial. For diols, advancements in nuclear magnetic resonance (NMR) spectroscopy have provided powerful tools for stereochemical assignment. nih.govresearchgate.net Methods such as the use of chiral derivatizing agents, like α-methoxy-α-phenylacetic acid (MPA), allow for the determination of the absolute configuration of secondary/secondary diols by comparing the NMR spectra of the resulting diastereomeric esters. researchgate.netresearchgate.net

Furthermore, deuterium (B1214612) isotopic perturbation methods in 1H NMR spectroscopy offer a direct way to determine the relative configuration of 1,3-diols. nih.gov Future research on this compound will benefit from these and other advanced analytical techniques, such as enantioselective multidimensional gas chromatography-mass spectrometry, to accurately characterize its stereochemistry and enantiomeric purity. researchgate.net

Potential for Derivatization and Further Chemical Exploration

The two hydroxyl groups in this compound offer reactive sites for a wide range of chemical modifications. Derivatization can be employed to enhance its utility in various applications. For instance, conversion of the diol to a cyclic acetal (B89532) can serve as a protecting group strategy during multi-step organic syntheses. wikipedia.orgchemistrysteps.com

Further chemical exploration could involve the selective oxidation of one or both hydroxyl groups to yield novel chiral aldehydes, ketones, or carboxylic acids. These derivatives could then serve as intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. The double bonds also present opportunities for further functionalization through reactions such as epoxidation or dihydroxylation, potentially leading to polyols with unique stereochemistry and biological activities. organic-chemistry.org The derivatization of diols is also a key step in improving their detection and separation in analytical methods like liquid chromatography-mass spectrometry. hkbu.edu.hk

Future Prospects in Related Academic Fields

The unique stereochemistry of this compound makes it a compound of interest in several academic disciplines. In medicinal chemistry, it could serve as a chiral scaffold for the development of new therapeutic agents. The specific three-dimensional arrangement of its functional groups may allow for selective interaction with biological targets.

In materials science, chiral diols are valuable as monomers for the synthesis of biodegradable polyesters and other polymers. chemistrysteps.com The incorporation of this compound into polymer chains could impart specific properties related to its chirality, such as altered thermal behavior or selective recognition capabilities.

In the field of chemical ecology, further investigation into the natural role of this compound in the plants where it is found could reveal its function as a pheromone, an allomone, or a kairomone, contributing to a deeper understanding of plant-insect and plant-pathogen interactions.

Q & A

Q. How can the stereochemistry of (6S)-2,6-Dimethylocta-2,7-diene-1,6-diol be experimentally confirmed?

To confirm the (6S) configuration, researchers should employ a combination of NMR spectroscopy and chiral chromatography. H-NMR and C-NMR can identify key structural features (e.g., diastereotopic protons or coupling constants), while chiral stationary phases in HPLC or GC can resolve enantiomers. Absolute configuration may require X-ray crystallography or comparison with synthetic standards of known stereochemistry .

Q. What methodologies are recommended for isolating this compound from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic separation. For example, from Carica papaya flowers, flash chromatography with silica gel and gradient elution (hexane:ethyl acetate) effectively separates monoterpenoids. Subsequent purification via preparative HPLC ensures high purity. Confirmation of identity should cross-reference spectral data (NMR, MS) with literature .

Q. How can researchers design cytotoxicity assays to evaluate this compound against cancer cell lines?

Standard protocols include the MTT or SRB assay. Cells (e.g., A549, Hep3B) are treated with serial dilutions of the compound (10–100 µg/mL) for 48–72 hours. IC values are calculated using nonlinear regression. Positive controls (e.g., ellipticine) and solvent controls (DMSO ≤0.1%) are essential. Replicate experiments (n ≥ 3) and statistical validation (ANOVA) mitigate variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies in cytotoxicity data may arise from differences in cell culture conditions, assay protocols, or compound purity. To address this, standardize experimental parameters (e.g., cell passage number, serum concentration) and validate compound purity via HPLC (>95%). Cross-laboratory reproducibility studies and meta-analyses of published IC values can identify systemic biases .

Q. How can biocatalytic methods optimize the stereoselective synthesis of this compound derivatives?

Plant-based biocatalysts (e.g., Daucus carota roots) enable stereoselective transformations under mild conditions. For example, incubating racemic precursors with carrot homogenates at 30°C for 72 hours can yield enantiomerically enriched products. Reaction optimization (pH, temperature, co-solvents) and enzyme immobilization enhance yield and optical purity .

Q. What in vivo models are suitable for validating the anti-cancer activity of this compound?

Orthotopic or xenograft models in immunocompromised mice (e.g., BALB/c nude mice) implanted with A549 cells are ideal. Administer the compound intraperitoneally (5–20 mg/kg/day) for 4 weeks. Tumor volume (caliper measurements) and metastasis (bioluminescence imaging) are primary endpoints. Histopathology and serum toxicity markers (ALT, creatinine) assess safety .

Q. How can computational modeling predict the interaction of this compound with cancer-related proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like tubulin or kinases. Use crystal structures (PDB) of target proteins and parameterize the compound’s force field (GAFF). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Notes

- Data Interpretation : Cross-validate cytotoxic activity with apoptosis assays (Annexin V/PI) to confirm mechanism .

- Stereochemical Analysis : Combine electronic circular dichroism (ECD) with DFT calculations for absolute configuration assignments .

- Biotransformation : Optimize reaction conditions (e.g., 25–30°C, 2–3 days) using vegetable homogenates for eco-friendly synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.